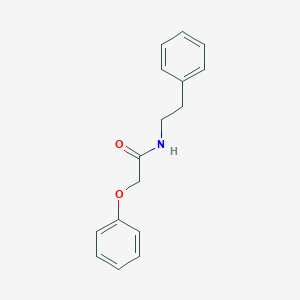
2-phenoxy-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| 3c | MCF-7 | 15 | Anticancer |
| 3a | SK-N-SH | 20 | Anticancer |
| 3b | MCF-7 | 25 | Anticancer |
Anti-inflammatory and Analgesic Properties
The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammation Model Used | Result |
|---|---|---|
| 3c | Carrageenan-induced paw edema model | Significant reduction in edema |
| 3a | Lipopolysaccharide-induced inflammation | Moderate reduction in inflammatory markers |
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| 3m | 4 | Rifampin-resistant |
| 3k | 16 | Sensitive |
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds:
- Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.
- Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.
Eigenschaften
CAS-Nummer |
18861-16-0 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChI-Schlüssel |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Key on ui other cas no. |
18861-16-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















